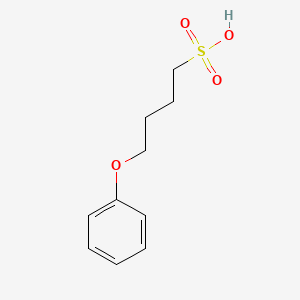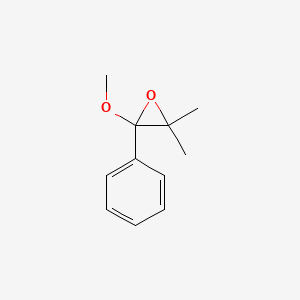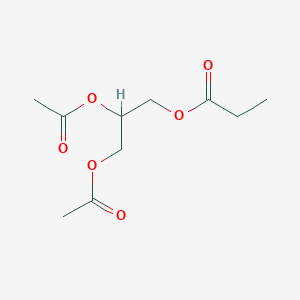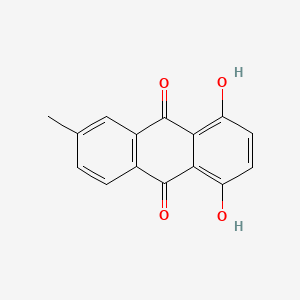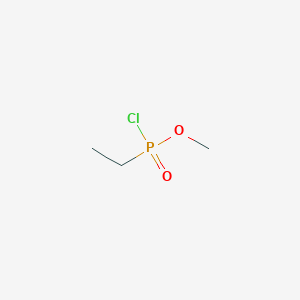
Ethylphosphonochloridic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylphosphonochloridic acid, methyl ester is an organophosphorus compound with the molecular formula C3H8ClO2P It is a derivative of phosphonic acid and is characterized by the presence of both ethyl and methyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylphosphonochloridic acid, methyl ester can be synthesized through the reaction of ethylphosphonic dichloride with methanol. The reaction typically occurs under controlled conditions to ensure the selective formation of the methyl ester. The general reaction is as follows:
C2H5P(O)Cl2+CH3OH→C3H8ClO2P+HCl
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylphosphonochloridic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form ethylphosphonic acid and methanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base to neutralize the by-products.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Hydrolysis: Ethylphosphonic acid and methanol.
Substitution: Various phosphonic acid derivatives depending on the nucleophile used.
Oxidation and Reduction: Phosphonic acid derivatives or phosphine derivatives.
Applications De Recherche Scientifique
Ethylphosphonochloridic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethylphosphonochloridic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with phosphonate groups. The compound can also participate in phosphorylation reactions, affecting cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Ethylphosphonochloridic acid, methyl ester can be compared with other similar compounds, such as:
Methylphosphonochloridic acid, ethyl ester: Similar structure but with reversed ester groups.
Ethylphosphonic dichloride: Lacks the ester group and is more reactive.
Methylphosphonic acid: Lacks the chlorine atom and is less reactive.
The uniqueness of this compound lies in its specific reactivity due to the presence of both ethyl and methyl ester groups, making it a versatile intermediate in various chemical reactions.
Propriétés
Numéro CAS |
21502-57-8 |
|---|---|
Formule moléculaire |
C3H8ClO2P |
Poids moléculaire |
142.52 g/mol |
Nom IUPAC |
1-[chloro(methoxy)phosphoryl]ethane |
InChI |
InChI=1S/C3H8ClO2P/c1-3-7(4,5)6-2/h3H2,1-2H3 |
Clé InChI |
CQRLFKVMUWZIPC-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


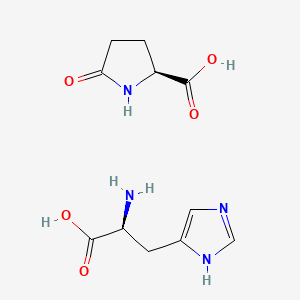
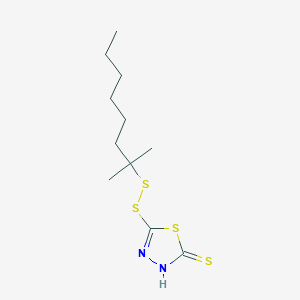


![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
